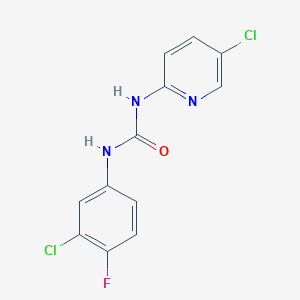
N-(3-CHLORO-4-FLUOROPHENYL)-N'-(5-CHLORO-2-PYRIDYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of both chlorinated and fluorinated aromatic rings, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA typically involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide, which facilitates the formation of the urea linkage. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process may result in the formation of amine derivatives.
Substitution: The aromatic rings in N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products Formed:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted aromatic compounds with new functional groups replacing chlorine or fluorine atoms.
科学的研究の応用
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
類似化合物との比較
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can be compared with other urea derivatives that possess similar structural features. Some of these compounds include:
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but lacks the additional chlorine atom on the pyridine ring.
N-(4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA: Similar structure but lacks the chlorine atom on the phenyl ring.
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3-CHLORO-2-PYRIDYL)UREA: Similar structure but has a different substitution pattern on the pyridine ring.
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA lies in its specific combination of chlorinated and fluorinated aromatic rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZNVFOTZTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
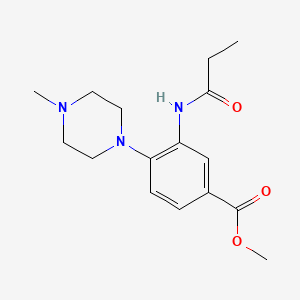
![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
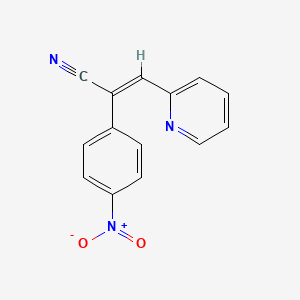
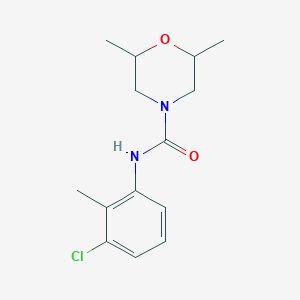
![5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![4-(1H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5358018.png)
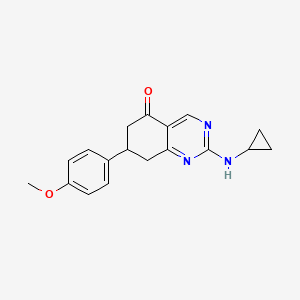
![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
![4-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)
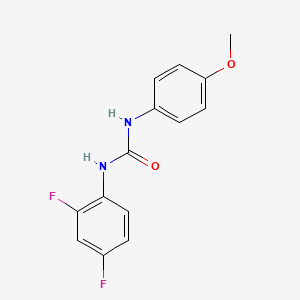
![2-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5358048.png)
